molecular formula C12H16N2O3 B2457911 Methyl 3-amino-4-morpholin-4-ylbenzoate CAS No. 26586-18-5

Methyl 3-amino-4-morpholin-4-ylbenzoate

Cat. No.: B2457911
CAS No.: 26586-18-5
M. Wt: 236.271
InChI Key: QMPBGXKGFCGWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of benzoic acid and contains both an amino group and a morpholine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-morpholin-4-ylbenzoate typically involves the reaction of 3-amino-4-morpholin-4-ylbenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

    Starting Material: 3-amino-4-morpholin-4-ylbenzoic acid

    Reagent: Methanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-morpholin-4-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-morpholin-4-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-morpholin-4-ylbenzoate
  • Methyl 3-amino-4-piperidin-4-ylbenzoate
  • Methyl 3-amino-4-pyrrolidin-4-ylbenzoate

Uniqueness

Methyl 3-amino-4-morpholin-4-ylbenzoate is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical properties and reactivity. The morpholine ring enhances the compound’s solubility and stability, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

methyl 3-amino-4-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBGXKGFCGWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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